molecular formula C11H11ClN2O2 B1625654 Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate CAS No. 59694-51-8

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate

Cat. No.: B1625654
CAS No.: 59694-51-8
M. Wt: 238.67 g/mol
InChI Key: PIHIUNXBMGLYRF-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate is a substituted indole derivative characterized by:

  • Ethyl ester at position 2.
  • Chlorine substituent at position 4.
  • Amino group at position 7.

Its structure allows for versatile functionalization, enabling the study of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIUNXBMGLYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539597
Record name Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59694-51-8
Record name Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Selection and Design

The starting material, 5-chloro-2-nitrotoluene, enables the strategic placement of substituents during cyclization. Condensation with diethyl oxalate in the presence of sodium ethoxide generates ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate, a key intermediate. This reaction exploits the electron-withdrawing nitro group to direct cyclization, ensuring the chloro substituent occupies position 5.

Functional Group Interconversion

Reduction of the nitro group at position 7 is achieved via catalytic hydrogenation or hydrazine hydrate, with the choice of method impacting yield and purity. Palladium on carbon (Pd/C) under hydrogen gas offers rapid conversion but requires pressurized equipment. Alternatively, hydrazine hydrate with ferrous hydroxide catalysts provides a cost-effective, ambient-pressure alternative.

Condensation and Cyclization Step

The formation of the indole core relies on a base-mediated condensation between 5-chloro-2-nitrotoluene and diethyl oxalate.

Reaction Mechanism

Sodium ethoxide deprotonates the methyl group of 5-chloro-2-nitrotoluene, forming a resonance-stabilized enolate. Nucleophilic attack on diethyl oxalate yields an α-keto ester intermediate, which undergoes cyclization via intramolecular Schiff base formation (Figure 1).

Reaction Conditions

  • Solvent: 18% sodium ethoxide in ethanol
  • Temperature: 50–55°C
  • Duration: 16–18 hours
  • Yield: 72–85% (isolated intermediate)
Figure 1: Cyclization mechanism for ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate formation.  
(Cyclohexane ring formation with nitro and chloro substituents illustrated)  

Optimization Challenges

  • Regioselectivity: Competing cyclization pathways may yield positional isomers. The nitro group’s meta-directing effect ensures preferential formation of the 7-nitro derivative.
  • Byproduct Formation: Over-condensation products are minimized by strict temperature control and stoichiometric ratios (1:1.5 nitrotoluene:diethyl oxalate).

Reduction of Nitro to Amino Group

The nitro group at position 7 is reduced to an amine using one of two primary methods.

Catalytic Hydrogenation

Procedure:

  • Dissolve ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate (200 mg, 0.85 mmol) in methanol (40 mL).
  • Add Pd/C (20 mg) and hydrogenate at ambient temperature for 1.5 hours.
  • Filter through Celite and evaporate solvent.

Outcomes:

  • Yield: 98%
  • Purity: >95% (HPLC)
  • Advantages: Rapid, high-yielding, minimal byproducts
  • Limitations: Requires hydrogen gas infrastructure

Hydrazine Hydrate Reduction

Procedure:

  • Suspend intermediate (0.65 mmol) in 30% NaOH solution.
  • Add hydrazine hydrate (3 equiv) and Fe(OH)₂ (0.05 equiv).
  • Heat at 80–90°C for 3 hours.

Outcomes:

  • Yield: 85–92%
  • Purity: 90–94% (requires activated carbon decolorization)
  • Advantages: Ambient pressure, low cost
  • Limitations: Longer reaction time, hydrazine handling risks

Table 1: Comparative Analysis of Reduction Methods

Parameter Catalytic Hydrogenation Hydrazine Reduction
Yield (%) 98 92
Reaction Time (h) 1.5 3
Pressure Atmospheric (H₂ gas) Atmospheric
Catalyst Cost High (Pd/C) Low (Fe(OH)₂)
Scalability Industrial Lab-scale

Purification and Characterization

Post-reduction purification ensures removal of metallic catalysts and organic byproducts.

Acid-Base Recrystallization

  • Precipitate crude product by adding reaction mixture to 25–30% HCl.
  • Neutralize with NaOH (pH 7–8) and treat with activated carbon.
  • Reprecipitate with HCl (pH 1–2), filter, and dry.

Key Observations:

  • Melting Point: 146°C (consistent with literature)
  • Solubility: Insoluble in water; soluble in DMSO, DMF

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.34 (t, 3H, CH₂CH₃), 4.34 (q, 2H, OCH₂), 5.38 (s, 2H, NH₂), 6.41–7.02 (m, 3H, aromatic).
  • IR (KBr): 3375 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester).

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the amino group enables the synthesis of:

  • Sulfonamide derivatives: For COX-2 inhibition.
  • Schiff bases: As chelating agents in coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The amino group at the 7th position and the chlorine atom at the 5th position play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 7-amino-5-chloro-1H-indole-2-carboxylate with structurally analogous indole derivatives, focusing on substituent positions, synthesis routes, and biological relevance.

Structural and Functional Group Comparisons

Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) Reference
This compound 2 (ester), 5 (Cl), 7 (NH₂) Ethyl ester, Cl, NH₂ 254.68*
Ethyl 5-chloro-3-acyl-1H-indole-2-carboxylate 2 (ester), 3 (acyl), 5 (Cl) Ethyl ester, acyl, Cl 321.1 (e.g., 8a)
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate 2 (ester), 3 (ethyl), 6 (Cl) Methyl ester, ethyl, Cl 237.68
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2 (COOH), 3 (CH₃), 7 (Cl) Carboxylic acid, CH₃, Cl 209.62

Notes:

  • Positional isomerism : The chlorine substituent at position 5 (target compound) vs. position 6 (methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate) alters electronic distribution and steric effects, impacting reactivity and binding interactions .
  • Amino vs.
  • Ester vs. carboxylic acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which are more polar and less bioavailable .

Physicochemical Properties

Property Ethyl 7-Amino-5-Cl-1H-Indole-2-Carboxylate Ethyl 5-Cl-3-Propionyl-1H-Indole-2-Carboxylate 7-Cl-3-Me-1H-Indole-2-Carboxylic Acid
LogP ~2.5 (estimated) 3.1 (measured for 8a) 1.8 (calculated)
Solubility Moderate in DMSO Low in water Poor in organic solvents
Melting Point Not reported 119–121°C (8a) >200°C (decomposition)

Biological Activity

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical reactivity and biological properties. The presence of an amino group at the 7th position and a chlorine atom at the 5th position are crucial for its interaction with biological targets, influencing its binding affinity and specificity.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, although detailed studies are necessary to elucidate the exact molecular targets involved.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. This compound has shown promise in inhibiting the growth of tumor cells, with some derivatives demonstrating IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (nM)
Ethyl 7-amino-5-chloroPanc-1 (pancreatic)29
MCF-7 (breast)33
A549 (epithelial)42

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Minimum inhibitory concentration (MIC) values suggest effective antimicrobial action, making it a candidate for further pharmacological exploration .

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/mL)
E. coli0.0195
Bacillus subtilis0.0048
C. albicans0.039

Study on Cancer Cell Lines

In a recent study evaluating the antiproliferative effects of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .

Investigation into Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound had promising activity against E. coli and S. aureus, with low MIC values indicating strong inhibitory effects .

Q & A

Q. What are the key synthetic routes for Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions, such as Fischer indole synthesis or substitution reactions. For example, acylation of ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides under anhydrous conditions (e.g., AlCl₃ in 1,2-dichloroethane) can introduce functional groups at specific positions . Subsequent reduction or alkylation steps (e.g., using triethylsilane) yield the desired product. Reaction optimization includes controlling temperature, inert atmospheres (argon), and purification via chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) .

Q. How is the compound characterized for purity and structural confirmation?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and functional groups.
  • High-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization).
  • X-ray crystallography (using SHELX programs) for resolving crystal structures and confirming stereochemistry .
  • Mass spectrometry (ESI-MS or HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions and stability considerations?

Store in sealed containers at room temperature (RT) or 2–8°C, protected from moisture and light. Stability studies indicate no significant decomposition under inert atmospheres, but prolonged exposure to humidity or acidic/basic conditions may degrade the ester group .

Advanced Research Questions

Q. How do substitution patterns at the 5- and 7-positions influence bioactivity?

The chloro group at position 5 enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution reactions. The amino group at position 7 facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies of analogs (e.g., methyl or ethyl esters, halogen substitutions) show that bioactivity (e.g., anticancer or antimicrobial effects) correlates with electronic and steric properties of substituents . For example, replacing chloro with fluoro at position 5 reduces cytotoxicity in certain cancer cell lines .

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

  • Catalyst selection : Anhydrous AlCl₃ for efficient acylation .
  • Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve reaction homogeneity.
  • Purification : Gradient chromatography (0–40% ethyl acetate in hexane) minimizes byproducts .
  • Scale-up challenges : Maintain inert atmospheres to prevent oxidation and use continuous flow systems for exothermic reactions .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Impurities >2% can skew assay results. Validate purity via HPLC and COA (Certificate of Analysis) .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines.
  • Structural analogs : Compare activity with closely related compounds (e.g., ethyl vs. methyl esters) to isolate substituent effects .

Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs).
  • QSAR models : Train algorithms on datasets of indole derivatives to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .
  • DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity and stability .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction intermediates?

  • TLC (Thin-Layer Chromatography) : Use 25–33% ethyl acetate in hexane for real-time monitoring of acylation/alkylation steps .
  • In-situ FTIR : Track functional group transformations (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
  • LC-MS : Identify transient intermediates (e.g., acylated products) with high sensitivity .

Q. How to design experiments for evaluating metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
  • Plasma stability tests : Monitor hydrolysis of the ethyl ester group in plasma (37°C, pH 7.4) over 24 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
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Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate

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